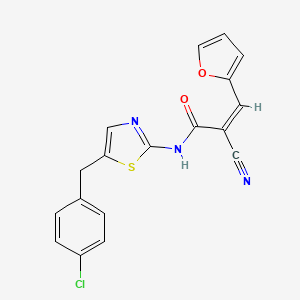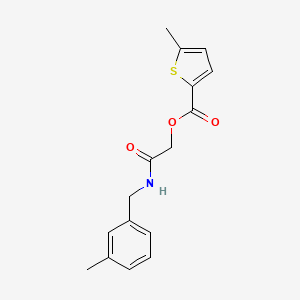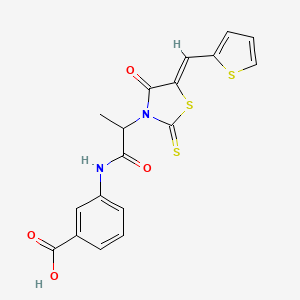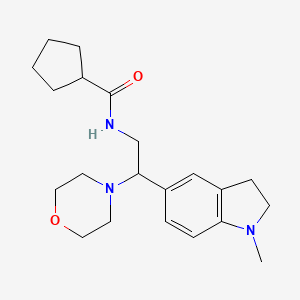
N-(3-chloro-2-methylphenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions are carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .科学的研究の応用
Platelet Antiaggregating and Other Activities
Research on N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, 4-morpholine-, 1,2,3,4-tetrahydro-1-quinoline-, 1,2,3,4-tetrahydro-2-isoquinoline-, 10-phenothiazine- and 2,2'-dipyridylamine-carbothioamides, which share structural motifs with the query compound, have shown activities such as platelet antiaggregating in vitro, comparable or superior to that of acetylsalicylic acid. Some of these compounds also exhibited moderate hypoglycemic activity in rats and antiacetylcholine and H1-antihistaminic effects, although inferior to atropine and chlorpheniramine, respectively (A. Ranise et al., 1991).
Anticancer Clinical Candidate
Continuing structure-activity relationship (SAR) studies on 4-anilinoquinazolines, a compound with potent apoptosis-inducing properties was identified, demonstrating excellent blood-brain barrier penetration and efficacy in various cancer models. This highlights the potential use of structurally similar compounds in cancer treatment (N. Sirisoma et al., 2009).
ABCB1 Inhibitors
Studies on 2-[(3-methoxyphenylethyl)phenoxy]-based compounds, including those incorporating tetrahydroisoquinoline moieties, have shown significant ABCB1 inhibitory activity. This research points to applications in overcoming drug resistance in cancer therapy by inhibiting the ABCB1 (P-glycoprotein), which is often overexpressed in resistant cancer cells (N. Colabufo et al., 2008).
Corrosion Inhibition
Compounds structurally related to the query molecule have been explored as corrosion inhibitors, demonstrating potential in protecting metals from corrosion in acidic environments. This application showcases the versatility of these chemical structures beyond biomedical applications (H. About et al., 2020).
Cytotoxic Activity
The synthesis and evaluation of compounds for cytotoxic activity against cancer cells are a significant area of research. For instance, derivatives of 6,8-dimethoxyisoquinoline have shown potential, illustrating the ongoing interest in isoquinoline derivatives as anticancer agents (T. Kaufman et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O4S/c1-17-22(28)6-5-7-23(17)29-27(35)30-13-12-18-14-25(32-3)26(33-4)15-21(18)24(30)16-34-20-10-8-19(31-2)9-11-20/h5-11,14-15,24H,12-13,16H2,1-4H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRMARHXWTUCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[1-(2-Methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2645851.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2645852.png)
![2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol](/img/structure/B2645853.png)
![(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2645856.png)
![2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2645857.png)



![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2645862.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide](/img/structure/B2645864.png)

![3-(cyclopent-3-en-1-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2645868.png)
![8-(2-((4-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2645869.png)